molecular formula C19H22ClNO2 B1454163 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride CAS No. 1189689-68-6

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Cat. No. B1454163
M. Wt: 331.8 g/mol
InChI Key: ZSWWOYZNKYLTQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride (1-BPCA HCl) is a hydrochloride salt of 1-benzhydrylpiperidine-4-carboxylic acid (1-BPCA), an organic compound belonging to the piperidine family of compounds. It is a white, crystalline solid with a melting point of 215-217°C and a molecular weight of 207.7 g/mol. 1-BPCA HCl is primarily used in research laboratories for the synthesis of various organic compounds, as well as for various biochemical and physiological studies.

Scientific Research Applications

Synthesis and Biological Activities:

  • The compound has been involved in the synthesis of various derivatives with potential biological activities. For instance, it's been utilized in the synthesis of amino amides and amino esters based on 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-cyclopentane-1-carboxylic acid, which were further studied for their anticonvulsant activity (Arustamyan et al., 2019).
  • New pyridine derivatives synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid were found to exhibit variable and modest antimicrobial activity against bacteria and fungi (Patel, Agravat & Shaikh, 2011).
  • Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid, synthesized starting from 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, showed antibacterial activities against both Gram-positive and Gram-negative bacteria (Bildirici, Şener & Tozlu, 2007).

Chemical Analysis and Properties:

  • Studies on 1,8-dioxoacridine carboxylic acid derivatives, related structurally to 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, have led to insights into their ionization constants in various solvent compositions and the impact of substituent groups on their ionization behavior (Saygili et al., 2015).
  • The compound has also been involved in the formation of binary supramolecular organic salts, contributing to an understanding of non-covalent interactions in crystal structures (Tseng & Lin, 2009).

Supramolecular Chemistry:

  • The study of hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, related to 1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride, has increased understanding of molecular binding and the role of weak interactions in forming 3D supramolecular structures (Jin et al., 2011).

properties

IUPAC Name

1-benzhydrylpiperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2.ClH/c21-19(22)17-11-13-20(14-12-17)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16;/h1-10,17-18H,11-14H2,(H,21,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSWWOYZNKYLTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
1-Benzhydrylpiperidine-4-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.